n-(1-Propyl-1h-imidazol-2-yl)methanesulfonamide
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Overview
Description
N-(1-Propyl-1H-imidazol-2-yl)methanesulfonamide is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Propyl-1H-imidazol-2-yl)methanesulfonamide typically involves the reaction of 1-propyl-1H-imidazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1-Propyl-1H-imidazol-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The imidazole ring allows for substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated imidazole derivatives.
Scientific Research Applications
N-(1-Propyl-1H-imidazol-2-yl)methanesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(1-Propyl-1H-imidazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the sulfonamide group can form hydrogen bonds with biological molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- **N-(3-(1H-Imidazol-1-yl)propyl)methanesulfonamide
- **N-Methyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride
- **[(1-Propyl-1H-imidazol-2-yl)methyl]amine dihydrochloride
Uniqueness
N-(1-Propyl-1H-imidazol-2-yl)methanesulfonamide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its combination of the imidazole and sulfonamide groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C7H13N3O2S |
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Molecular Weight |
203.26 g/mol |
IUPAC Name |
N-(1-propylimidazol-2-yl)methanesulfonamide |
InChI |
InChI=1S/C7H13N3O2S/c1-3-5-10-6-4-8-7(10)9-13(2,11)12/h4,6H,3,5H2,1-2H3,(H,8,9) |
InChI Key |
XNRLKZCRTUIABT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CN=C1NS(=O)(=O)C |
Origin of Product |
United States |
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